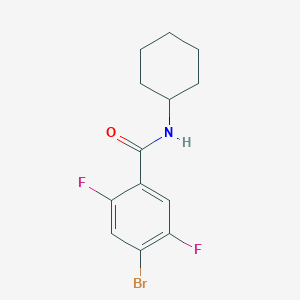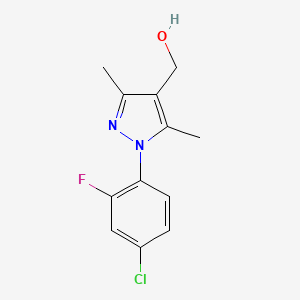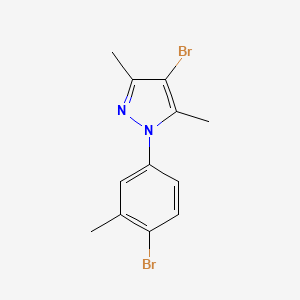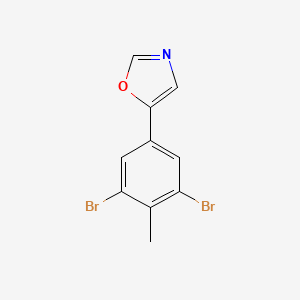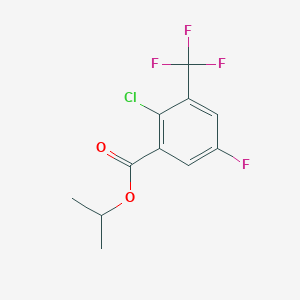
Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, also known as I2CF3T, is a synthetic organic compound which belongs to the family of benzoates. It is a colorless, odorless, and crystalline solid at room temperature. I2CF3T has a wide range of applications in the scientific research field and is used in a variety of experiments.
Aplicaciones Científicas De Investigación
Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate is widely used in scientific research as a reagent, solvent, and catalyst. It is used in a variety of experiments such as organic synthesis, drug synthesis, and chemical analysis. It is also used in the synthesis of organic compounds and in the preparation of pharmaceuticals. Additionally, it is used as a solvent for the synthesis of organic compounds and in the preparation of pharmaceuticals.
Mecanismo De Acción
Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate acts as a catalyst in a variety of reactions. It catalyzes the reaction of organic compounds with other organic compounds, resulting in the formation of new products. It also catalyzes the reaction of organic compounds with inorganic compounds, resulting in the formation of new products. Additionally, it catalyzes the reaction of organic compounds with metal ions, resulting in the formation of new products.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it does not have any known toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate has several advantages for lab experiments. It is a highly reactive compound and it is relatively inexpensive. Additionally, it is easy to synthesize and it is stable at room temperature. The main limitation of this compound is that it is a volatile compound, meaning that it can easily evaporate.
Direcciones Futuras
The future directions for Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate include further research into its potential applications in the scientific research field. Additionally, further research into its potential uses as a catalyst in organic synthesis and drug synthesis is needed. Additionally, further research into its potential uses as a solvent for the synthesis of organic compounds and in the preparation of pharmaceuticals is needed. Finally, further research into its potential toxicity and biochemical and physiological effects is needed.
Métodos De Síntesis
Isopropyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid with isopropanol in the presence of a base catalyst. The reaction takes place at a temperature of 80-90°C and yields this compound in a yield of approximately 80-90%. Another method involves the reaction of 2-chloro-5-fluoro-3-(trifluoromethyl)benzoyl chloride with isopropanol in the presence of a base catalyst. This reaction yields this compound in a yield of approximately 75-90%.
Propiedades
IUPAC Name |
propan-2-yl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF4O2/c1-5(2)18-10(17)7-3-6(13)4-8(9(7)12)11(14,15)16/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMWMNZWZZWTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=CC(=C1)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


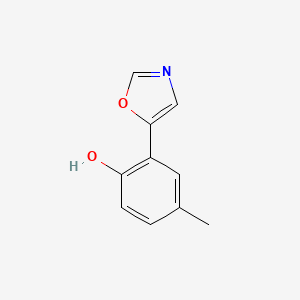

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6293939.png)
